molecular formula C19H23NO3S B334703 METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B334703
M. Wt: 345.5 g/mol
InChI Key: TYENUGQNBZKZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring substituted with methyl groups and a tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

methyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H23NO3S/c1-11-12(2)24-17(15(11)18(22)23-6)20-16(21)13-7-9-14(10-8-13)19(3,4)5/h7-10H,1-6H3,(H,20,21)

InChI Key

TYENUGQNBZKZRD-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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